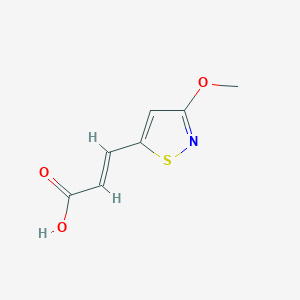![molecular formula C15H19N5O4S2 B2711574 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1903716-56-2](/img/structure/B2711574.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O4S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antimicrobial Properties
Research on heterocyclic compounds containing a sulfonamido moiety has shown significant promise in the development of antibacterial agents. Studies demonstrate that novel compounds with this structure possess high antibacterial activity, indicating their potential use in treating bacterial infections. For instance, specific synthesized compounds have been found to exhibit greater antibacterial effectiveness than certain reference drugs, highlighting their potential in antimicrobial therapy (Azab, Youssef, & El-Bordany, 2013; Alsaedi, Farghaly, & Shaaban, 2019).
Antioxidant Activity
Compounds bearing the sulfonamido structure have also been explored for their antioxidant capabilities. Research suggests that these compounds can effectively scavenge free radicals, offering potential therapeutic benefits in conditions caused by oxidative stress. Certain derivatives have shown higher antioxidant activity than ascorbic acid, indicating their substantial antioxidant properties (Aziz et al., 2021).
Anti-Cancer Potential
Several studies have focused on the anti-cancer potential of compounds with the sulfonamido group. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. The structural diversity of these compounds allows for targeted therapy against specific cancer types, highlighting their potential as novel anticancer agents (Rahmouni et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The ability of sulfonamide-based compounds to inhibit specific enzymes has significant therapeutic implications. For example, some compounds have been identified as potent inhibitors of phosphodiesterase, which plays a critical role in various physiological processes. This enzyme inhibition property opens avenues for developing treatments for conditions such as hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).
Environmental Applications
Aside from medical applications, sulfonamide-based compounds have been investigated for their environmental relevance. Studies on the sorption and degradation of these compounds on soil colloids suggest their potential in controlling the persistence and mobility of herbicides in agricultural settings. Understanding these interactions is crucial for developing environmentally friendly herbicidal formulations (Pinna, Pusino, & Gessa, 2004).
作用機序
Target of Action
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is primarily used as a fungicide . The primary targets of this compound are fungal pathogens in plants .
Mode of Action
It is known that it exhibits activity as a fungicide , suggesting that it likely interacts with specific biological targets in fungal pathogens to inhibit their growth or reproduction.
Biochemical Pathways
Given its fungicidal activity , it is likely that it interferes with essential biochemical pathways in fungal pathogens, leading to their death or growth inhibition.
Result of Action
The result of the action of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is the control of fungal pathogens in plants . This suggests that the compound’s action at the molecular and cellular level leads to the death or growth inhibition of these pathogens.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S2/c1-4-20-10(3)13(9(2)18-20)26(23,24)16-6-7-19-14(21)12-11(5-8-25-12)17-15(19)22/h5,8,16H,4,6-7H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSSGFTDWSWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

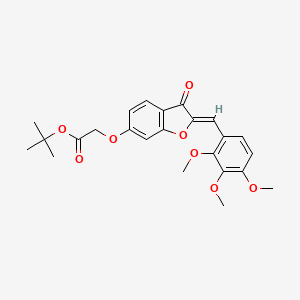
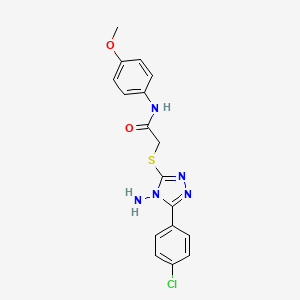
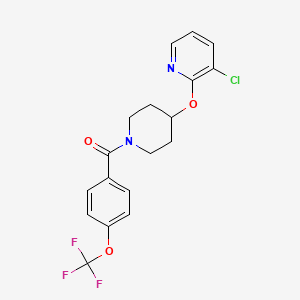
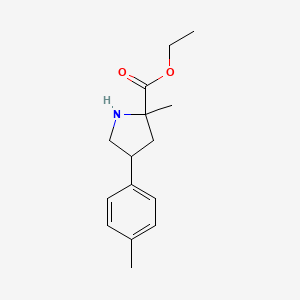
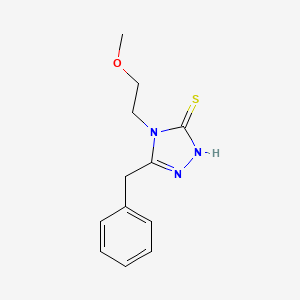

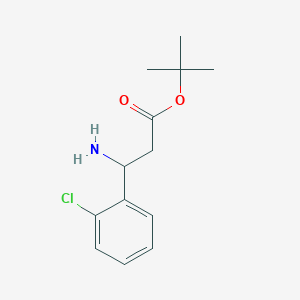
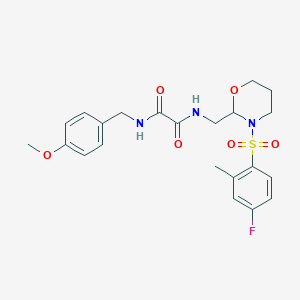
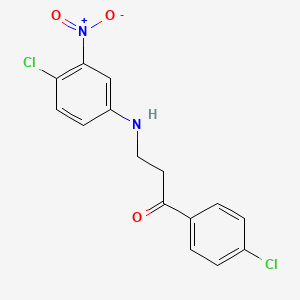
![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)
![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)

![4-(tert-butyl)-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711513.png)
